molecular formula C28H42N2O B2675789 2,6-Di-tert-butyl-4-{[4-(dimethylamino)phenyl](piperidin-1-yl)methyl}phenol CAS No. 183666-92-4

2,6-Di-tert-butyl-4-{[4-(dimethylamino)phenyl](piperidin-1-yl)methyl}phenol

Cat. No. B2675789
CAS RN: 183666-92-4
M. Wt: 422.657
InChI Key: XTHNVMVNFLNHPO-UHFFFAOYSA-N
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Description

“2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol” is a hindered phenolic compound that is used as an antioxidant to stabilize lubricant oils . It has a molecular weight of 263.42 and its linear formula is (CH3)2NCH2C6H2[C(CH3)3]2OH .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature, with a boiling point of 172 °C/30 mmHg and a melting point of 90-95 °C .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol is a subject of interest in various synthesis and structural analysis studies. For instance, the synthesis of similar alkylaminophenol compounds has been experimentally synthesized by the Petasis reaction, showing high antioxidant values that suggest potential biological activity as drugs. Structural analyses are carried out using FT-IR, NMR, UV-Vis spectroscopy, alongside theoretical studies using DFT (B3LYP) and HF methods with 6-311G++(d,p) sets to support experimental analysis. These studies examine electronic and structural properties, including bond lengths, angles, dihedral angles, HOMO and LUMO energies, electrostatic potential (MEP), vibrational frequencies, Mulliken atomic charges, excitation energies, and oscillator strengths, demonstrating compatibility between theoretical and experimental values (Ulaş, 2020).

Electrocatalytic and Stabilization Properties

Research into the electrochemical properties of phenolic compounds closely related to 2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol highlights their potential in catalysis and stabilization. Studies on cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, for example, demonstrate these complexes' capabilities as Lewis acids in catalyzing oxidative cyclization of alkenols by tert-butyl hydroperoxide. This suggests similar compounds might play a significant role in eco-friendly diesel fuel stabilization through combinations with metal deactivators, which are often sterically hindered phenol derivatives (Dönges et al., 2014); (Koshelev et al., 1996).

Photostabilization and Antioxidant Effects

The potential for photostabilization and antioxidant effects is another area of interest. Research on combined phenol/hindered amine photo- and thermal stabilizers based on toluene-2,4-diisocyanate, incorporating similar phenolic structures, showcases the efficiency of these compounds in stabilizing polypropylene against photo and thermal oxidation. This indicates a broader application of such phenolic compounds in material science, particularly in enhancing polymer stability and longevity (Mosnáček et al., 2003).

Coordination Chemistry and Metal Complexes

The chemistry of 2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol and its analogs extends into coordination chemistry, where their ability to form stable complexes with metals such as copper and zinc is explored. These complexes are investigated for their phenoxyl radical coordination, presenting a new model for understanding the behavior of metal-phenolate complexes and their applications in catalysis and material science (Debnath et al., 2013).

These applications underscore the versatility of 2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol and related compounds in scientific research, spanning from synthetic chemistry to materials science and coordination chemistry. Their potential in catalysis, stabilization, and as antioxidants points to a broad spectrum of future research directions and technological advancements.

Mechanism of Action

As an antioxidant, this compound likely works by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing them from causing oxidative damage .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, Aquatic Chronic 1, Eye Irrit. 2, and Skin Sens. 1 . It’s important to handle it with appropriate personal protective equipment .

properties

IUPAC Name

2,6-ditert-butyl-4-[[4-(dimethylamino)phenyl]-piperidin-1-ylmethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N2O/c1-27(2,3)23-18-21(19-24(26(23)31)28(4,5)6)25(30-16-10-9-11-17-30)20-12-14-22(15-13-20)29(7)8/h12-15,18-19,25,31H,9-11,16-17H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHNVMVNFLNHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)N(C)C)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 30.4 g (0.2 mol) of 4-dimethylaminobenzaldehyde in 100 ml of xylene, 39.1 g (0.46 mol) of piperidine is added dropwise over a period of six minutes. The mixture is heated at reflux using a Dean-Stark trap until the separation of water is complete. To the cooled reaction mixture 40.3 (0.2 mol) of 2,6-di-tert-butylphenol in 70 ml of xylene is added rapidly. The mixture is then heated at reflux for five hours. The title compound is isolated as an almost white solid by evaporation of the solvent and recrystallization from toluene-hexane. The yield is 66.3 g of the title compound, melting at 184°-185° C.
Name
toluene hexane
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0 (± 1) mol
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reactant
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30.4 g
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reactant
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39.1 g
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reactant
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100 mL
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solvent
Reaction Step Two
[Compound]
Name
mixture 40.3
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0.2 mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
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70 mL
Type
solvent
Reaction Step Three

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